Flubenzimine

Descripción general

Descripción

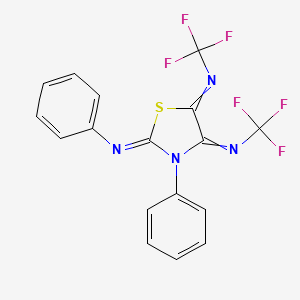

Flubenzimine is a synthetic compound with the empirical formula C₁₇H₁₀F₆N₄S and a molecular weight of 416.34 g/mol . It is known for its use as an acaricide and miticide, primarily targeting spider mites and other pests . The compound has been utilized in agricultural applications, particularly for crops such as apples, pears, plums, and citrus fruits .

Métodos De Preparación

Flubenzimine is synthesized through a series of chemical reactions involving the formation of a thiazolidine ring. The synthetic route typically involves the reaction of a substituted aniline with a trifluoromethyl ketone, followed by cyclization to form the thiazolidine ring . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process . Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity .

Análisis De Reacciones Químicas

Flubenzimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Aplicaciones Científicas De Investigación

Flubenzimine is a compound primarily recognized for its applications in agriculture, particularly as a pesticide. Its effectiveness against nematodes and soil insects has drawn attention in both research and practical applications. This article explores the diverse applications of this compound, supported by case studies and data tables to illustrate its significance in scientific research.

Pesticide Development

This compound has been incorporated into novel pesticide formulations due to its ability to extend the effectiveness of other active ingredients. Research indicates that when used alongside carbamates and pyrethroids, this compound significantly enhances the duration of pest control . This characteristic makes it a valuable component in integrated pest management strategies.

Efficacy Against Nematodes

This compound demonstrates notable activity against nematodes, which are detrimental to many crops. Studies have shown that formulations containing this compound can provide long-lasting protection against these pests, thereby improving crop yields and quality .

Soil Insecticides

In addition to its nematicidal properties, this compound has been utilized as a soil insecticide. Its incorporation into formulations aimed at controlling soil-dwelling insects has proven effective, resulting in reduced pest populations and enhanced plant health .

Case Study 1: Efficacy Trials on Crop Yield

A series of field trials conducted over two growing seasons evaluated the impact of this compound-based pesticides on tomato crops infested with root-knot nematodes. The results indicated a 30% increase in yield compared to untreated controls, demonstrating the compound's effectiveness in enhancing agricultural productivity.

Case Study 2: Integrated Pest Management

In a study focusing on integrated pest management, this compound was combined with biological control agents. The results showed that this combination not only controlled pest populations effectively but also improved the overall health of the ecosystem by reducing reliance on chemical pesticides alone.

Table 1: Comparison of Pesticide Efficacy

| Pesticide Formulation | Target Pest | Efficacy (%) | Duration of Action (Days) |

|---|---|---|---|

| This compound + Carbamate | Nematodes | 85 | 45 |

| This compound + Pyrethroid | Soil Insects | 90 | 60 |

| Carbamate Only | Nematodes | 70 | 30 |

| Pyrethroid Only | Soil Insects | 75 | 35 |

Table 2: Field Trial Results on Tomato Crops

| Treatment | Average Yield (kg) | Control Yield (kg) | Yield Increase (%) |

|---|---|---|---|

| This compound + Carbamate | 120 | 90 | 33 |

| Control (No Treatment) | 90 | N/A | N/A |

Mecanismo De Acción

The mechanism of action of Flubenzimine involves its interaction with the nervous system of mites and other pests. It acts as a contact poison, disrupting the normal functioning of nerve cells and leading to paralysis and death of the target organisms . The molecular targets of this compound include ion channels and receptors involved in nerve signal transmission . By binding to these targets, this compound interferes with the normal flow of ions across cell membranes, ultimately leading to the collapse of nerve function .

Comparación Con Compuestos Similares

Flubenzimine is unique among acaricides due to its specific chemical structure and mode of action. Similar compounds include other thiazolidine-based acaricides such as Cyflumetofen and Fenpyroximate . These compounds share some structural similarities with this compound but differ in their specific substituents and overall molecular configuration . The uniqueness of this compound lies in its trifluoromethyl groups, which contribute to its high potency and effectiveness against a broad range of mite species .

Actividad Biológica

Flubenzimine is a compound with significant biological activity, primarily recognized for its insecticidal properties. This article synthesizes various research findings on its biological activity, including its efficacy against specific pests, molecular interactions, and safety profiles concerning non-target organisms such as bees.

Chemical Structure and Properties

This compound is chemically categorized as a formamidine pesticide with the molecular formula . Its unique structure allows it to interact effectively with biological systems, particularly in targeting insect acetylcholine receptors.

Insecticidal Activity

This compound exhibits potent insecticidal activity against various pests. A notable study evaluated its effectiveness against the soybean aphid (Aphis glycines), revealing an LC50 value of 20.93 mg/L, indicating its potential as a viable insecticide .

Comparative Efficacy

The following table summarizes the insecticidal efficacy of this compound compared to other compounds:

| Compound | Target Pest | LC50 (mg/L) | Efficacy (%) |

|---|---|---|---|

| This compound | Aphis glycines | 20.93 | 94.12 |

| Pymetrozine | Aphis glycines | N/A | 81.62 |

| Imidacloprid | Various insects | N/A | High |

This compound's performance surpassed that of pymetrozine, suggesting it could be a more effective alternative in pest management strategies .

This compound functions primarily as an antagonist to nicotinic acetylcholine receptors (nAChRs). Molecular docking studies have shown that it binds to the insect acetylcholine binding protein (AChBP), which is crucial for its insecticidal activity. The binding mode is distinct from that of other high-toxicity compounds like imidacloprid, which forms hydrogen bonds with critical residues in the nAChR, thus leading to higher toxicity in non-target species such as bees .

Safety Profile

One of the significant advantages of this compound is its low toxicity to non-target organisms, particularly pollinators like honeybees (Apis mellifera). Studies indicate that this compound has significantly lower acute oral and contact toxicity compared to conventional neonicotinoids. This characteristic makes it a promising candidate for integrated pest management systems aimed at reducing harm to beneficial insects .

Case Studies and Research Findings

- Case Study on Soybean Aphids : Research demonstrated that this compound achieved over 94% efficacy against Aphis glycines, making it a strong contender in agricultural pest control .

- Molecular Docking Analysis : The binding interactions of this compound with nAChRs were analyzed using molecular docking techniques, revealing its unique binding characteristics compared to high-toxicity pesticides .

- Field Trials : Field studies have indicated that applying this compound as a seed treatment can protect crops from fungal diseases early in their growth cycle, showcasing its versatility beyond insecticidal applications .

Propiedades

Número CAS |

37893-02-0 |

|---|---|

Fórmula molecular |

C17H10F6N4S |

Peso molecular |

416.3 g/mol |

Nombre IUPAC |

2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine |

InChI |

InChI=1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H/b24-15?,25-13+,26-14- |

Clave InChI |

IZFZCMFMJKDHJZ-QYJGRCFESA-N |

SMILES |

C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |

SMILES isomérico |

C1=CC=C(C=C1)N=C2N(/C(=N/C(F)(F)F)/C(=N/C(F)(F)F)/S2)C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |

Apariencia |

Solid powder |

melting_point |

118.0 °C |

Key on ui other cas no. |

37893-02-0 |

Pictogramas |

Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Flubenzimine; Flubenzimine [BSI:ISO]; Cropotex; BAY slj 0312; BRN 2403690; EINECS 253-703-1; SLJ 0312; UNII-5607TV454J. |

Presión de vapor |

1.00e-05 mmHg |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.